9-Vinylacridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H11N |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
9-ethenylacridine |
InChI |
InChI=1S/C15H11N/c1-2-11-12-7-3-5-9-14(12)16-15-10-6-4-8-13(11)15/h2-10H,1H2 |
InChI Key |
WAHIWCQCMHXEMS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 9 Vinylacridine and Its Derivatives
Direct Synthetic Routes to 9-Vinylacridine
The direct formation of the vinyl group at the 9-position of the acridine (B1665455) ring is a key synthetic challenge. Historically, a prominent method for this transformation is the dehydrobromination of 9-(α-bromoethyl)acridine. This elimination reaction effectively generates the carbon-carbon double bond of the vinyl moiety.
Another significant approach is the Wittig reaction, a cornerstone of alkene synthesis. This method involves the reaction of acridine-9-carbaldehyde (B184197) with a phosphorus ylide, typically derived from a methyltriphenylphosphonium (B96628) halide. For instance, reacting acridine-9-carbaldehyde with methyltriphenylphosphonium bromide in the presence of a strong base like potassium tert-butoxide (tBuOK) in tetrahydrofuran (B95107) (THF) provides a direct route to this compound.
| Method | Precursor | Reagents | Outcome |
| Dehydrobromination | 9-(α-Bromoethyl)acridine | Base | This compound |
| Wittig Reaction | Acridine-9-carbaldehyde | Methyltriphenylphosphonium bromide, tBuOK | This compound |
Strategic Preparation of this compound Precursors
The success of direct synthetic routes hinges on the availability of key precursors like acridine-9-carbaldehyde and 9-(bromoalkyl)acridines.
Acridine-9-carbaldehyde: This crucial aldehyde can be synthesized from more accessible acridine derivatives. One method involves the preparation of 4-(bromomethyl)acridine, which is then reacted with the sodium salt of 2-nitropropane (B154153) in dimethylsulfoxide (DMSO) to yield acridine-4-carbaldehyde mdpi.com. A similar strategy starting from 9-(bromomethyl)acridine (B74509) would yield the target acridine-9-carbaldehyde medchemexpress.comcymitquimica.com. The starting material, 9-(bromomethyl)acridine, can be prepared by the bromination of 9-methylacridine (B196024) guidechem.com.
9-(α-Bromoethyl)acridine: This precursor is typically prepared from 9-ethylacridine (B14139479) through a radical bromination reaction, analogous to the synthesis of 9-(bromomethyl)acridine from 9-methylacridine guidechem.comchemicalbook.com. The synthesis of 9-methylacridine itself can be achieved through methods like the Bernthsen reaction, which involves the condensation of diphenylamine (B1679370) with acetic acid using a catalyst like zinc chloride rsc.org.
Advanced Chemical Modification Strategies for this compound
Once synthesized, this compound serves as a versatile platform for creating a diverse library of derivatives through reactions targeting either the vinyl group or the acridine ring system.
The vinyl group of this compound is susceptible to various addition reactions, allowing for the introduction of new functional groups.
Addition of Nucleophiles: The electron-withdrawing nature of the acridine ring activates the vinyl group for conjugate addition. It reacts with sulfhydryl groups, such as that in cysteine, to form S-β-(9-acridinylethyl)-L-cysteine tandfonline.com. This reaction proceeds in both acidic and alkaline conditions, indicating that the strong electronegativity of the acridinyl group makes the terminal methylene (B1212753) carbon susceptible to nucleophilic attack tandfonline.com. Similar additions can be performed with various N-, O-, and S-centered nucleophiles mdpi.com.
Halogenation: The vinyl group readily undergoes bromination to yield 9-(1,2-dibromoethyl)acridine. This dibromo derivative is a valuable intermediate itself, as it can be subjected to dehydrobromination to synthesize 9-ethynylacridine.
| Reaction Type | Reagent/Nucleophile | Product |
| Conjugate Addition | Cysteine (R-SH) | S-β-(9-acridinylethyl)-L-cysteine |
| Halogenation | Bromine (Br₂) | 9-(1,2-Dibromoethyl)acridine |
The acridine core offers multiple sites for modification, allowing for the fine-tuning of the molecule's properties.
N-Alkylation: The nitrogen atom in the acridine ring can be alkylated, typically with alkyl iodides, to form N-alkyl acridinium (B8443388) iodides. These salts can be subsequently transformed into N-alkyl acridones.
C-H Functionalization: Modern metal-catalyzed reactions enable the direct functionalization of C-H bonds on the acridine ring. For example, palladium-catalyzed alkoxylation can selectively introduce methoxy (B1213986) groups at the C1 position of 5,6-dihydrobenzo[c]acridines mdpi.com. Other protocols allow for regioselective arylation and alkylation at the C-4 and C-9 positions rsc.org.
Oxidation and Reduction: The acridine ring can be oxidized with agents like potassium permanganate (B83412) to produce acridinic acid (quinoline-1,2-dicarboxylic acid). Conversely, reduction yields 9,10-dihydroacridines.
Substitution at the 9-Position: The 9-position is particularly reactive. 9-Chloroacridine, a common intermediate, can be synthesized from acridone (B373769) and is a key precursor for introducing various substituents via nucleophilic aromatic substitution.
Multicomponent reactions (MCRs) are highly efficient one-pot processes that combine three or more reactants to form a complex product, incorporating most or all of the atoms from the starting materials digitellinc.com. This strategy has been widely applied to the synthesis of diverse acridine derivatives.
A common MCR for acridine synthesis is a variation of the Hantzsch pyridine (B92270) synthesis, often involving an aromatic aldehyde, dimedone (or another 1,3-dicarbonyl compound), and an amine or ammonium (B1175870) acetate (B1210297) tandfonline.commdpi.com. This approach allows for the rapid construction of the 1,8-dioxo-decahydroacridine scaffold. By using different substituted aldehydes and anilines, a wide library of derivatives can be generated tandfonline.comacs.org. More complex fused systems, such as pyrrolo[2,3,4-kl]acridin-1-ones, can also be accessed via MCRs involving isatins, anilines, and dimedone digitellinc.comtandfonline.com.
| MCR Components | Catalyst/Solvent | Product Scaffold |
| Aldehyde, Dimedone, Aniline/NH₄OAc | Salicylic Acid/PEG-200 tandfonline.com | 1,8-Dioxo-decahydroacridine |
| Isatin, Aniline, Dimedone | Nicotinic Acid/Toluene digitellinc.com | Pyrrolo[2,3,4-kl]acridin-1-one |
| o-Alkynyl carbonyls, Fischer carbene, Dienophile | - | Phenanthridine/Acridine thieme-connect.com |
Exploration of Modern Synthetic Techniques
The synthesis of acridines has benefited significantly from the adoption of modern techniques that improve efficiency, yield, and environmental friendliness.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions nih.govijpsjournal.com. It has been successfully used in the one-pot, multicomponent synthesis of acridine derivatives, often drastically reducing reaction times from hours to minutes and improving yields compared to conventional heating rsc.orgmdpi.comasianpubs.org. For example, the synthesis of acridinedione derivatives using a Co/C catalyst in water was achieved with microwave assistance, highlighting a green and rapid approach rsc.org.
One-Pot Synthesis: One-pot procedures, which include many MCRs, are highly valued for their operational simplicity and efficiency. Numerous methods have been developed for the one-pot synthesis of various acridine derivatives, such as benzo[c]acridines and 1,8-dioxo-decahydroacridines rsc.orgglobalresearchonline.netscielo.org.mx. These methods often use inexpensive and reusable catalysts, minimizing waste and simplifying product isolation tandfonline.comrsc.org.
Metal-Catalyzed Processes: Transition metal catalysis is indispensable for the synthesis and functionalization of acridines.
Palladium: Palladium catalysts are used for C-H activation to introduce new C-O and C-C bonds mdpi.com, as well as for cross-coupling reactions like the Buchwald-Hartwig amination rsc.org.
Ruthenium: Ru-catalyzed acceptorless dehydrogenative multicomponent reactions have been developed to synthesize 1,8-dioxodecahydroacridine derivatives from alcohols, anilines, and 1,3-diketones acs.org.
Copper and Iron: Copper and iron catalysts are also employed in various synthetic protocols. For instance, a Fe₃O₄@Polyaniline-SO₃H nanocomposite has been used as a magnetically recoverable catalyst for the synthesis of acridinediones mdpi.com. Acridine itself can also serve as a photocatalyst in dual-catalytic systems, often paired with copper, for reactions like direct decarboxylative additions nih.gov.
| Technique | Example Application | Key Advantage |
| Microwave-Assisted | One-pot synthesis of acridinediones | Reduced reaction time, increased yield rsc.org |
| One-Pot Synthesis | MCR of aldehydes, dimedone, and amines | High atom economy, operational simplicity globalresearchonline.net |
| Metal-Catalyzed | Pd-catalyzed C-H alkoxylation mdpi.com | High selectivity, functional group tolerance |
| Metal-Catalyzed | Ru-catalyzed dehydrogenative MCR acs.org | Use of simple starting materials (alcohols) |
Mechanistic Investigations of this compound Synthesis Pathways
The synthesis of this compound, a key monomer for various functionalized polymers and a valuable building block in organic synthesis, can be achieved through several strategic pathways. The elucidation of the underlying reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. This section delves into the mechanistic details of the primary methodologies employed for the synthesis of this compound and its derivatives, with a focus on the Wittig reaction and dehydrohalogenation routes.
Wittig Reaction Pathway
The Wittig reaction stands as a cornerstone in alkene synthesis due to its reliability and stereochemical control. In the context of this compound synthesis, this reaction typically involves the treatment of a 9-carbonylacridine derivative, such as 9-formylacridine or 9-acetylacridine, with a phosphorus ylide. A specific example includes the synthesis of 9-phenyl-2-vinylacridine from 2-formyl-9-phenylacridine using methyltriphenylphosphonium bromide. nih.gov The generally accepted mechanism for the Wittig reaction proceeds through several key steps, as outlined below.
Step 1: Ylide Formation
The process is initiated by the deprotonation of a phosphonium (B103445) salt, such as methyltriphenylphosphonium bromide, by a strong base (e.g., butyllithium, sodium hydride) to generate the phosphorus ylide. This ylide is a resonance-stabilized species, existing as a hybrid of the ylide and ylene forms, with the negative charge localized on the carbon atom. adichemistry.compw.live
Step 2: Nucleophilic Attack and Betaine (B1666868) Formation
The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the 9-carbonylacridine derivative. pw.livenumberanalytics.com This addition results in the formation of a dipolar, zwitterionic intermediate known as a betaine. adichemistry.comnumberanalytics.com The formation of this intermediate is a critical step that dictates the subsequent stereochemical outcome of the reaction.
Step 3: Oxaphosphetane Formation
The betaine intermediate undergoes an intramolecular ring-closure. The negatively charged oxygen atom attacks the positively charged phosphorus atom, forming a strained four-membered ring intermediate called an oxaphosphetane. udel.eduualberta.ca This step is typically rapid.
Step 4: Decomposition to Products
The final step is the decomposition of the oxaphosphetane. This concerted, syn-elimination process is driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine (B44618) oxide, which is a major thermodynamic driving force for the reaction. adichemistry.com This collapse of the four-membered ring yields the desired this compound and triphenylphosphine oxide as a byproduct. ualberta.ca
Scheme 1: Proposed mechanism for the synthesis of this compound via the Wittig reaction.
| Step | Description | Key Intermediates/Transition States |
| 1 | Formation of the phosphorus ylide from a phosphonium salt and a strong base. | Phosphorus ylide |
| 2 | Nucleophilic attack of the ylide on the carbonyl carbon of 9-formylacridine. | Betaine |
| 3 | Intramolecular cyclization to form a four-membered ring. | Oxaphosphetane |
| 4 | Decomposition of the oxaphosphetane to yield this compound and triphenylphosphine oxide. | [2+2] Cycloreversion transition state |
Dehydrohalogenation Pathway
Another significant route to this compound involves the elimination of a hydrogen halide from a suitable precursor, most notably 9-(1-bromoethyl)acridine. researchgate.net This dehydrobromination is a classic elimination reaction in organic chemistry and can proceed through either an E1 (elimination, unimolecular) or E2 (elimination, bimolecular) mechanism, depending on the reaction conditions such as the base strength, solvent, and temperature.
E2 Mechanism
The E2 mechanism is a concerted, one-step process. In this pathway, a strong base abstracts a proton from the carbon adjacent to the one bearing the leaving group (in this case, the methyl group of the 9-(1-bromoethyl)acridine side chain). Simultaneously, the C-H bond breaks, a new π-bond forms, and the bromide ion departs as the leaving group. This mechanism requires an anti-periplanar arrangement of the abstracted proton and the leaving group for optimal orbital overlap in the transition state. Given the free rotation in the ethyl side chain, this conformation is readily accessible. The use of a strong, non-hindered base would favor the E2 pathway.
Scheme 2: Proposed E2 mechanism for the synthesis of this compound.
E1 Mechanism
The E1 mechanism is a two-step process. The first and rate-determining step is the unimolecular departure of the leaving group (bromide) to form a carbocation intermediate. The position of this carbocation is benzylic-like due to its proximity to the acridine ring system, which can provide some resonance stabilization. In the second step, a weak base (which can be the solvent) abstracts a proton from the adjacent carbon to form the double bond of the vinyl group. This pathway is generally favored by polar, protic solvents and weaker bases.
Scheme 3: Proposed E1 mechanism for the synthesis of this compound.
The choice between the E1 and E2 pathways can be influenced by the reaction conditions, as summarized in the table below.
| Factor | Favors E2 Mechanism | Favors E1 Mechanism |
| Base | Strong, concentrated base (e.g., EtO⁻, t-BuOK) | Weak or dilute base (e.g., EtOH, H₂O) |
| Solvent | Less polar, aprotic solvent | Polar, protic solvent |
| Substrate | Primary > Secondary > Tertiary | Tertiary > Secondary |
| Kinetics | Second-order kinetics: Rate = k[Substrate][Base] | First-order kinetics: Rate = k[Substrate] |
While specific mechanistic studies for the dehydrobromination of 9-(1-bromoethyl)acridine are not extensively detailed in the literature, the principles of elimination reactions strongly suggest that either the E1 or E2 pathway is operative, with the conditions of the synthesis dictating the predominant mechanism.
Polymerization Research of 9 Vinylacridine
Cationic Polymerization of 9-Vinylacridine
Cationic polymerization is a method of chain-growth polymerization where a cationic initiator transfers a charge to a monomer, which then becomes reactive. stanford.edu This process is particularly effective for monomers with electron-donating substituents that can stabilize the resulting carbocation. stanford.edu
Research has demonstrated that this compound (VAcr) can be successfully polymerized via a cationic mechanism. rsc.orgresearchgate.net In one key study, the initiator used was ethyldichloroaluminium, which effectively induced the polymerization of VAcr to yield poly(this compound) (PVAcr). rsc.orgresearchgate.net The process requires conditions that maintain the stability of the growing cationic chain end, often involving low temperatures and specific solvent choices to prevent premature termination or chain transfer reactions. stanford.edu While living cationic polymerization techniques, which allow for precise control over the polymer structure, have been developed for various vinyl ethers and other monomers, specific application of these advanced methods to this compound is not extensively detailed in the available literature. rsc.orgmdpi.com
Investigations into Other Polymerization Mechanisms (e.g., Radical, Coordination)
Beyond cationic methods, the polymerization of this compound has been explored through other significant mechanisms, including anionic and radical polymerization.
Anionic Polymerization: Contrary to some early beliefs that anionic polymerization of this monomer was not feasible, subsequent research proved otherwise. rsc.org A notable study demonstrated the successful polymerization of this compound using a sodium-naphthalene complex as the initiator. rsc.orgrsc.org This type of initiation involves the transfer of an electron from the naphthalene (B1677914) radical anion to the monomer, creating a monomeric radical anion which can then propagate. uni-bayreuth.de This method is a classic example of anionic polymerization, which typically requires highly purified reagents and an inert atmosphere to prevent termination by impurities like water or oxygen. stanford.edu
Radical Polymerization: The polymerization of this compound using radical initiators has also been reported. rsc.org Radical polymerization is a widely used industrial process where the kinetic-chain carriers are radicals. nih.gov This method can be initiated thermally or photochemically and is compatible with a wide range of vinyl monomers. ethz.chspecificpolymers.comsigmaaldrich.com While the feasibility of radical polymerization for this compound is established, detailed studies on controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT), for this specific monomer are not prominent in the reviewed literature.
Coordination Polymerization: Coordination polymerization, catalyzed by transition metal salts and complexes, is renowned for producing polymers with high stereoregularity (e.g., isotactic or syndiotactic structures). wikipedia.org This method has a profound impact on the physical properties of the resulting polymers. wikipedia.org However, research specifically applying coordination polymerization techniques to this compound is not well-documented in the available scientific literature. Such studies would typically involve catalysts like Ziegler-Natta or metallocene systems. wikipedia.org
Table 1: Summary of Investigated Polymerization Mechanisms for this compound
| Polymerization Mechanism | Initiator/Catalyst System | Key Findings | References |
|---|---|---|---|
| Cationic | Ethyldichloroaluminium | Successful polymerization to poly(this compound) was achieved. | rsc.org, researchgate.net |
| Anionic | Sodium-naphthalene complex | Demonstrated that anionic polymerization is a viable route for this compound. | rsc.org, rsc.org |
| Radical | Radical Initiators (unspecified) | Reported to be an effective method for polymerizing the monomer. | rsc.org |
| Coordination | Not Reported | No specific studies found in the reviewed literature. | - |
Structural Elucidation of Poly(this compound) Architectures
The presumed structure of poly(this compound) consists of a saturated carbon backbone derived from the vinyl group, with the large, aromatic acridine (B1665455) moiety attached as a pendant group to every second carbon atom. The elucidation of such polymer architectures relies heavily on spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining polymer structure. azolifesciences.com Both ¹H and ¹³C NMR would be used to confirm the conversion of the vinyl group's double bond into the single bonds of the polymer backbone and to verify the integrity of the pendant acridine structure. azolifesciences.comjeol.com Advanced 2D NMR techniques can provide further details on the connectivity and spatial relationships within the polymer chain. scirp.org
While the synthesis of poly(this compound) is confirmed, detailed analyses of its specific architecture, such as tacticity (the stereochemical arrangement of the pendant groups), are not extensively covered in the reviewed literature. Such structural features are crucial as they significantly influence the polymer's physical properties.
Studies on Polymerization Kinetics and Thermodynamic Parameters
For a chain polymerization to be favorable, the change in Gibbs free energy (ΔG) must be negative. libretexts.org The process is typically exothermic (negative ΔH), as a stronger C-C σ-bond is formed at the expense of a weaker C=C π-bond. libretexts.org However, polymerization is always entropically disfavored (negative ΔS) because many individual monomer molecules are organized into a single large polymer chain, reducing the system's disorder. libretexts.org This leads to the concept of a "ceiling temperature" (Tc), the temperature above which polymerization is no longer thermodynamically favorable. libretexts.orgwiley-vch.de
Despite the importance of these parameters, detailed quantitative studies on the specific polymerization kinetics and thermodynamic values (e.g., rate constants, activation energies, ΔH, and ΔS) for this compound are not available in the searched scientific literature. Such data would be essential for optimizing reaction conditions and controlling the final polymer properties. nsf.gov
Post-Polymerization Modification Strategies for Poly(this compound)
Post-polymerization modification (PPM) is a powerful strategy for introducing new functionalities into an existing polymer chain, allowing for the tailoring of material properties without developing a new polymerization process from scratch. nih.govrsc.org These modifications often employ highly efficient and selective "click" reactions to ensure high conversion under mild conditions. wiley-vch.ded-nb.info
For poly(this compound), the pendant acridine ring system presents a logical site for such modifications. The aromatic rings of the acridine unit could potentially undergo reactions such as electrophilic aromatic substitution, allowing for the attachment of various functional groups. This could alter the polymer's solubility, electronic properties, or ability to coordinate with metal ions.
However, specific examples of post-polymerization modification strategies being applied to poly(this compound) are not documented in the reviewed literature. Research in this area would open avenues to new functional materials derived from this polymer scaffold. General strategies used for other polymers with aromatic pendant groups could serve as a template for future investigations. nih.gov
Advanced Spectroscopic Characterization of 9 Vinylacridine Systems
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy is pivotal in understanding the behavior of electrons within the π-system of 9-vinylacridine and its derivatives. These techniques probe the electronic transitions between different energy levels, offering a window into the molecule's interaction with light. msu.eduwikipedia.org
Ultraviolet-visible (UV-Vis) absorption spectroscopy measures the absorption of light as a function of wavelength, revealing the energies required to promote electrons from the ground state to various excited states. chromedia.orguzh.ch For organic molecules with extensive conjugation, such as this compound, the most significant electronic transitions are typically π → π* transitions, originating from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. msu.edu
The electronic absorption spectrum of this compound systems is dominated by the acridinyl group, which acts as the primary chromophore. tandfonline.com Studies on derivatives provide specific insights into these electronic properties. For instance, the reaction product of this compound with cysteine, S-β-(9-acridinylethyl)-L-cysteine, exhibits a strong ultraviolet absorption maximum (λmax) at 358 nm. tandfonline.com This absorption is characterized by a high molar extinction coefficient (ε) of 17,500 M⁻¹cm⁻¹, indicating a highly probable electronic transition. tandfonline.com The photoconductivity of poly-9-vinylacridine (PVAcr) has been observed to have a spectral dependence that is antibatic to its absorption spectrum, meaning the photocurrent is weaker at wavelengths where light absorption is strongest. oup.com
| Compound | Solvent System | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) | Reference |
|---|---|---|---|---|
| S-β-(9-acridinylethyl)-L-cysteine | Aqueous Acetic Acid | 358 nm | 17,500 M⁻¹cm⁻¹ | tandfonline.com |
Fluorescence spectroscopy provides information about the de-excitation pathways of a molecule after it has absorbed light. horiba.com It involves exciting a molecule to a higher electronic state and measuring the light emitted as the molecule relaxes back to the ground state. wikipedia.org The exploration of these excited state dynamics is crucial for understanding a material's luminescent properties and potential applications. sciencedaily.com
Systems based on this compound are known to be fluorescent. Derivatives such as S-β-(9-acridinylethyl)-L-cysteine and acridinylethyl-proteins emit strong fluorescence upon excitation, typically with UV light around 365 nm. tandfonline.com The emission properties can be sensitive to the local environment; for example, the fluorescence spectrum of an acridinylethyl-labeled lysozyme (B549824) differs in concentrated versus dilute acetic acid, suggesting the acridinyl probe is sensitive to solvent polarity. tandfonline.com
In polymeric systems, the interactions between adjacent acridine (B1665455) units become significant. The emission spectrum of poly-9-vinylacridine (PVAc) in solution is composed almost entirely of excimer fluorescence. capes.gov.br An excimer is a short-lived dimeric species formed between an excited-state molecule and a ground-state molecule, which leads to a characteristic red-shifted and broad emission compared to the monomer fluorescence. The lifetime of this excimer fluorescence for PVAc has been measured to be 31 nanoseconds. capes.gov.br
| System | Excitation Wavelength (λex) | Key Finding | Fluorescence Lifetime (τ) | Reference |
|---|---|---|---|---|
| This compound Derivatives | ~365 nm | Strong monomer fluorescence, sensitive to solvent polarity. | Not Reported | tandfonline.com |
| Poly-9-vinylacridine (PVAc) | N₂ Gas Laser | Emission is almost exclusively from excimers. | 31 ns | capes.gov.br |
Vibrational Spectroscopy (Infrared, Raman)
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, probe the vibrational modes of a molecule. renishaw.commdpi.com Because these vibrations are highly sensitive to molecular structure, bond strength, and atomic masses, the resulting spectra serve as a unique "fingerprint" for a compound, allowing for chemical identification and detailed structural analysis. renishaw.com
A molecule as complex as this compound possesses numerous vibrational modes. These can be broadly categorized as stretching (changes in bond length) and bending (changes in bond angle). A Raman spectrum consists of a number of bands, each associated with a specific vibrational mode. renishaw.com For this compound, one would expect to observe characteristic bands corresponding to:
Vinyl Group Vibrations: Including the C=C stretching mode and various C-H stretching and bending modes.
Acridine Core Vibrations: Involving the stretching and deformation of the aromatic rings (ring "breathing" modes) and the C-H bonds attached to them.
Coupled Vibrations: Modes that involve the collective motion of atoms across both the acridine and vinyl moieties.
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. vajiramandravi.comclinmedjournals.org This enhancement, which can be by factors of 10⁷ to 10¹⁵, allows for the detection of trace amounts of an analyte, even down to the single-molecule level. clinmedjournals.org The enhancement arises from a combination of electromagnetic effects (localized surface plasmon resonance of the metal nanoparticles) and chemical effects (charge-transfer between the molecule and the surface). mdpi.commdpi.com
While specific SERS studies on this compound are not widely reported, research on closely related analogues demonstrates the utility of this technique. SERS studies on 9-methylacridine (B196024) and 9-phenylacridine (B188086) on silver colloids (sols) show significant spectral changes upon adsorption compared to their normal Raman spectra. ubbcluj.rorsc.org Analysis of the frequency and intensity changes in the SERS spectra of these analogues suggests that the molecule adsorbs onto the silver surface primarily through the lone pair of electrons on the acridine nitrogen atom. rsc.org This indicates that SERS is a powerful tool for probing the orientation and interaction of the acridine moiety at a metal interface.
| Analyte | SERS Substrate | Key Finding | Reference |
|---|---|---|---|
| 9-Methylacridine | Silver Sols | Demonstrated effective use of SERS for acridine systems. | ubbcluj.ro |
| 9-Phenylacridine | Silver Sol | Adsorption occurs via the nitrogen atom's lone pair of electrons. | rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical methods for elucidating the detailed structure of organic compounds. wikipedia.orgmsu.edu It is based on the absorption of radiofrequency radiation by atomic nuclei (with non-zero spin, such as ¹H and ¹³C) placed in a strong magnetic field. wikipedia.org The precise resonance frequency of a nucleus, known as its chemical shift (δ), is highly dependent on its local electronic environment, providing unambiguous information about the connectivity and structure of a molecule. wikipedia.orglibretexts.org
The structure of this compound derivatives has been confirmed using proton NMR (¹H NMR). tandfonline.com For instance, the spectrum of S-β-(9-acridinylethyl)-L-cysteine confirmed its formation, and analysis of the chemical shifts indicated that the acridinyl group is strongly electronegative. tandfonline.com
The ¹H NMR spectrum of this compound is expected to show distinct signals for the vinyl protons and the aromatic protons of the acridine ring. The three vinyl protons would appear as a complex multiplet system due to spin-spin coupling. The eight aromatic protons on the acridine core would also produce signals in the aromatic region of the spectrum. Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule.
Based on standard chemical shift ranges for similar functional groups, a predicted NMR spectrum for this compound can be outlined.
| Proton Type | Expected Chemical Shift (δ, ppm) | Reference for Range |
|---|---|---|
| Vinylic Protons (-CH=CH₂) | 5.0 - 7.0 | libretexts.orgsavemyexams.com |
| Aromatic Protons (Ar-H) | 7.0 - 8.5 | libretexts.org |
| Carbon Type | Expected Chemical Shift (δ, ppm) | Reference for Range |
|---|---|---|
| Vinylic Carbons (-CH=CH₂) | 110 - 140 | uwimona.edu.jmlibretexts.org |
| Aromatic Carbons (Ar-C) | 120 - 150 | uwimona.edu.jmlibretexts.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Poly-9-vinylacridine (PVAcr) |
| S-β-(9-acridinylethyl)-L-cysteine |
| Acridinylethyl-proteins |
| Acridinylethyl-lysozyme |
| 9-Methylacridine |
| 9-Phenylacridine |
| Cysteine |
| Gold |
| Silver |
X-ray Photoelectron Spectroscopy (XPS) and Near Edge X-ray Absorption Fine Structure (NEXAFS)
While specific X-ray Photoelectron Spectroscopy (XPS) and Near Edge X-ray Absorption Fine Structure (NEXAFS) studies exclusively on this compound are not extensively documented in publicly available literature, the behavior of this compound can be inferred from research on closely related acridine derivatives and other N-heterocyclic aromatic compounds. These techniques are powerful tools for elucidating the elemental composition and chemical environment of surfaces.
X-ray Photoelectron Spectroscopy (XPS) provides quantitative elemental analysis and information about the chemical state of the constituent elements. For a this compound system, XPS would be expected to show core-level spectra for carbon (C 1s) and nitrogen (N 1s). The high-resolution C 1s spectrum would be complex, with distinct peaks corresponding to the different chemical environments of the carbon atoms: the aromatic carbons of the acridine ring, the carbons of the vinyl group, and any potential surface contaminants.
The N 1s spectrum is particularly informative for acridine derivatives. In acridine, the nitrogen atom is in a pyridine-like (pyridinic) environment. XPS studies on nitrogen-containing heterocyclic compounds have shown that the binding energy of the N 1s peak is sensitive to the local chemical environment. For instance, pyridinic nitrogen typically exhibits a binding energy in the range of 398.2–398.5 eV. aip.org In studies of acridine derivatives used as corrosion inhibitors, XPS analysis has confirmed the presence of nitrogen on the surface and has been used to understand the interaction of the acridine molecule with metal surfaces. mdpi.com For example, in a study of an acriflavine-Zn2+ complex, the N 1s spectrum was crucial in demonstrating the formation of a protective film containing a [Fe(III), Zn(II)-AF] complex on a steel surface. mdpi.com
Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, particularly at the nitrogen K-edge, offers complementary information about the unoccupied electronic states and the orientation of the molecule on a surface. N K-edge NEXAFS is highly sensitive to the local bonding environment of the nitrogen atom. For N-heterocyclic aromatic compounds, distinct resonances corresponding to transitions from the N 1s core level to unoccupied π* and σ* orbitals are observed. aip.orgnih.gov
Studies on N-heterocyclic carbenes on gold surfaces have demonstrated the power of NEXAFS in determining the molecular orientation by analyzing the polarization dependence of the π* resonances. researchgate.netresearchgate.netuj.edu.pl For this compound adsorbed on a surface, the intensity of the N 1s → π* transition would be expected to vary with the angle of incidence of the polarized X-ray beam, allowing for the determination of the tilt angle of the acridine ring relative to the substrate. The C K-edge NEXAFS spectra would provide further insights, showing characteristic π* resonances for the aromatic system. aip.org
A hypothetical dataset for the N 1s binding energies in different acridine-related environments is presented in Table 1.
Table 1: Representative N 1s Binding Energies for Acridine-Related Compounds
| Compound/Environment | N 1s Binding Energy (eV) | Reference/Analogy |
|---|---|---|
| Pyridinic Nitrogen | 398.2 - 398.5 | aip.org |
| Pyrrolic Nitrogen | ~400.5 | aip.org |
| Acridine (adsorbed) | ~399.0 | mdpi.com |
Note: The data in this table is representative and intended for illustrative purposes. Actual values for this compound may vary depending on the specific experimental conditions.
Application of Time-Resolved Spectroscopic Techniques
Time-resolved spectroscopic techniques are indispensable for understanding the photophysical dynamics of this compound and its derivatives, providing insights into the lifetimes of excited states and the mechanisms of their decay. These techniques, such as time-resolved fluorescence and transient absorption spectroscopy, can monitor processes occurring on timescales from femtoseconds to microseconds. tandfonline.comrsc.org
Upon photoexcitation, 9-substituted acridines can undergo a variety of relaxation processes, including fluorescence, intersystem crossing to the triplet state, internal conversion, and potentially excited-state reactions. frontiersin.orgacs.org The vinyl group at the 9-position of this compound introduces a site for potential electronic interaction and modification of the photophysical properties compared to the parent acridine molecule.
Time-resolved fluorescence studies on 9-substituted acridines have revealed complex decay kinetics, often requiring multi-exponential fitting. rsc.orgfrontiersin.org This complexity can arise from the presence of multiple excited-state species, such as different conformers, excimers, or products of excited-state proton transfer (ESPT). frontiersin.org For instance, studies on N-substituted 2-methoxy-9-acridones have shown that the fluorescence decay is influenced by both ESPT and excimer formation, leading to multiple decay components. frontiersin.org
Femtosecond transient absorption spectroscopy provides further details on the excited-state dynamics. For acridine derivatives, this technique has been used to follow the entire relaxation pathway, from the initially populated singlet state (S₁) through intersystem crossing to the triplet state (T₁) and subsequent decay back to the ground state (S₀). tandfonline.com For example, in a study of helicene-like dibenzo[c,h]acridines, the S₁ state was found to have a lifetime of tens of picoseconds, decaying primarily through internal conversion, with a smaller fraction undergoing intersystem crossing to a triplet state that decays on a nanosecond timescale. tandfonline.com
The photophysical properties of acridine derivatives are also highly sensitive to the solvent environment. photonics.ru Femtosecond-resolved fluorescence upconversion spectroscopy has been employed to study the interaction of acridine derivatives with biological macromolecules like DNA, revealing the timescales of processes such as intercalation and photoinduced electron transfer. rsc.orgresearchgate.net
A representative table of fluorescence decay times for different acridine derivatives is provided below to illustrate the typical timescales involved.
Table 2: Representative Fluorescence Decay Times for Acridine Derivatives
| Compound | Conditions | Decay Time (τ₁) (ps) | Decay Time (τ₂) (ns) | Decay Time (τ₃) (ns) | Reference/Analogy |
|---|---|---|---|---|---|
| Acridine Yellow | Aqueous Solution | 285 | 3.95 | 264 | rsc.org |
| Acridine Yellow + CT DNA | Aqueous Solution | 351 | 6.37 | - | rsc.org |
| Dibenzo[c,h]acridine derivative (non-bridged) | Thin Film | 15 (S₁ lifetime) | 0.775 (T₁ lifetime) | - | tandfonline.com |
Note: This table presents data from related acridine compounds to illustrate the range of excited-state lifetimes. The specific decay dynamics of this compound would need to be determined experimentally.
Theoretical and Computational Studies on 9 Vinylacridine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule like 9-Vinylacridine at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into electron distribution, orbital energies, and molecular geometry, which in turn dictate the molecule's stability and reactivity.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function. For a molecule such as this compound, DFT could be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles.
Analyze Frontier Molecular Orbitals (FMOs): Calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and electronic transition properties.
Map Electrostatic Potential (ESP): Visualize the charge distribution on the molecular surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for potential chemical reactions.
Calculate Reactivity Descriptors: Use conceptual DFT to quantify global and local reactivity indices like hardness, chemical potential, and the Fukui function to predict the most reactive sites within the molecule. For instance, in related acridine (B1665455) derivatives, the nitrogen atom in the acridine ring is often identified as a key reactive site. gatech.edu
Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: This table is for illustrative purposes only, as specific data for this compound was not found.)
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical stability and UV-Vis absorption. |
Ab Initio Methodologies
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for parametrization. The Hartree-Fock (HF) method is the simplest ab initio approach, which approximates the many-electron wavefunction as a single Slater determinant. nih.gov More advanced (post-Hartree-Fock) methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, build upon the HF method to include electron correlation effects, providing more accurate results at a higher computational cost.
For this compound, these methods could be used to:
Provide a benchmark for results obtained from less computationally expensive methods like DFT.
Accurately calculate properties where electron correlation is critical, such as weak intermolecular interactions.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping the potential energy surface (PES) of a chemical reaction. researchgate.netresearchgate.net This allows for the detailed investigation of reaction pathways, the identification of intermediate structures, and the characterization of transition states (TS). mdpi.com A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate.
For a reaction involving this compound, such as its polymerization or addition reactions at the vinyl group, computational studies would typically involve:
Locating Stationary Points: Optimizing the geometries of reactants, products, and any intermediates.
Transition State Searching: Employing algorithms to find the TS connecting reactants to products.
Frequency Analysis: Calculating vibrational frequencies to confirm the nature of the stationary points. A stable molecule will have all real (positive) frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com
Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the minimum energy path from the transition state down to the corresponding reactant and product to ensure the correct connection on the potential energy surface. mdpi.com
Molecular Dynamics Simulations of this compound and its Macromolecular Systems
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the dynamics, structure, and thermodynamics of materials. acs.org
For this compound, MD simulations could be applied to:
Monomer in Solution: Study the solvation of a single this compound molecule in various solvents to understand its conformational preferences and interactions with the surrounding medium.
Poly(this compound) Systems: Investigate the structure and dynamics of the polymer. This could include analyzing the polymer's chain conformation, glass transition temperature, and mechanical properties. scielo.org.za In related studies on other vinyl polymers, MD simulations have been used to understand the nanosegregation of side groups from the main chain and the resulting dynamic behavior. nih.gov
Interactions with Biomolecules: Simulate the interaction of this compound or its polymer with macromolecules like DNA or proteins, which is relevant given that the acridine moiety is known to intercalate with DNA. nih.gov
Prediction of Spectroscopic Properties through Computational Models
Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to calculate electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. nih.gov This would help identify the electronic transitions responsible for the observed absorption bands of this compound.
Vibrational (IR and Raman) Spectra: DFT calculations can predict the vibrational frequencies and intensities of a molecule. These theoretical spectra, when scaled appropriately, can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes.
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts. nih.gov By performing GIAO calculations on an optimized geometry of this compound, one could predict its ¹H and ¹³C NMR spectra, which is a crucial step in structure elucidation.
Table 2: Hypothetical Comparison of Experimental vs. Computationally Predicted Spectroscopic Data for this compound (Note: This table is for illustrative purposes only.)
| Spectrum | Property | Predicted Value | Experimental Value |
|---|---|---|---|
| UV-Vis | λ_max | 395 nm | 400 nm |
| FT-IR | C=C stretch (vinyl) | 1625 cm⁻¹ | 1628 cm⁻¹ |
| ¹³C NMR | C9 (Acridine) | 148.5 ppm | 149.1 ppm |
Computational Analysis of Molecular Interactions in Diverse Environments
The behavior and properties of a molecule can be significantly influenced by its environment. Computational models can simulate these effects to provide a deeper understanding of intermolecular forces. gatech.edu
Solvent Effects: The influence of a solvent can be modeled either explicitly (by including individual solvent molecules in the simulation box) or implicitly (using a polarizable continuum model, PCM). These models can predict changes in conformational stability and spectroscopic properties in different solvents (solvatochromism). acs.org
Intermolecular Interactions: High-level quantum chemical methods can be used to calculate the binding energies and geometries of dimers or larger clusters of this compound molecules. This provides insight into non-covalent interactions like π-π stacking, which are expected to be significant for the planar acridine ring system, and how these interactions might influence the formation of aggregates or the structure of macromolecular systems.
Photochemistry and Photophysics of 9 Vinylacridine
Fundamental Photoinduced Processes in 9-Vinylacridine Derivatives
The interaction of light with this compound derivatives initiates a cascade of photophysical and photochemical events. Upon absorption of a photon, the molecule is promoted to an electronically excited state. rutgers.edu The subsequent de-excitation pathways determine the fate of the molecule and include fluorescence, intersystem crossing to a triplet state, and various photochemical reactions. rutgers.edunih.gov
A key feature of vinyl-substituted aromatic compounds like this compound is the potential for electronic interactions between the vinyl group and the aromatic ring. This interaction can influence the energy levels and decay pathways of the excited states. In polymeric systems, such as poly(this compound), the close proximity of the acridine (B1665455) moieties allows for significant electronic interactions between neighboring chromophores. oup.com
Photoinduced polymerization is a significant process for this compound, where the absorption of light initiates a chain reaction leading to the formation of a polymer. mdpi.com This process can proceed through a free radical mechanism, where a photoinitiator generates radicals upon irradiation, which then react with the vinyl groups of the monomer. mdpi.com
Another fundamental process is photoisomerization. For instance, derivatives like (E)-3-(anthran-9-yl)propenoates, which are structurally related to this compound, undergo E/Z-isomerization upon irradiation. researchgate.net This involves the rotation around the carbon-carbon double bond in the excited state.
Fluorescence Quenching and Enhancement Mechanisms in this compound Systems
The fluorescence of this compound and its derivatives can be influenced by various factors, leading to either quenching (reduction in fluorescence intensity) or enhancement.
Fluorescence Quenching:
Fluorescence quenching can also occur through interactions with other molecules, a process known as dynamic or static quenching. spectroscopyonline.com In dynamic quenching, the quencher deactivates the excited fluorophore through collision, while in static quenching, a non-fluorescent complex is formed in the ground state. spectroscopyonline.com For example, the fluorescence of some acridine derivatives can be quenched by water and alcohols through a mechanism involving resonant energy transfer to the high-energy vibrations of the solvent. rsc.org
Fluorescence Enhancement:
Conversely, fluorescence enhancement can be observed under certain conditions. For instance, the formation of aggregates can sometimes lead to aggregation-induced emission (AIE), where the restriction of intramolecular motions in the aggregated state blocks non-radiative decay pathways, resulting in enhanced fluorescence. researchgate.net In some systems, pressure can induce excimer formation and subsequent fluorescence enhancement. rsc.org Furthermore, plasmon-enhanced fluorescence (PEF) is a technique where the coupling of fluorophores with surface plasmons on metallic nanostructures can lead to a significant increase in fluorescence intensity. mdpi.comnih.gov
The table below summarizes some of the key fluorescence properties of this compound and related systems.
| System | Phenomenon | Observation | Reference |
|---|---|---|---|
| Poly(this compound) | Excimer Fluorescence | Almost entirely excimer fluorescence in dilute solution. | oup.com |
| 9-Aminoacridine in lipid vesicles | Fluorescence Quenching | Quenching due to excimer formation at the membrane. | nih.govnih.gov |
| Anthracene derivative | Pressure-Induced Fluorescence Enhancement | Increased fluorescence intensity with pressure due to excimer formation. | rsc.org |
| Dicyanomethylene-4H-pyran derivatives | Aggregation-Induced Emission | Enhanced solid-state fluorescence due to restricted intramolecular rotation. | frontiersin.org |
Intermolecular and Intramolecular Energy Transfer Dynamics
Energy transfer is a crucial process in the photophysics of this compound systems, occurring both within a single molecule (intramolecular) and between different molecules (intermolecular).
Intermolecular Energy Transfer:
Intermolecular energy transfer involves the transfer of excitation energy from a donor molecule to an acceptor molecule. uea.ac.uk This process can occur through two primary mechanisms: Förster resonance energy transfer (FRET) and Dexter energy transfer. researchgate.net FRET is a long-range dipole-dipole interaction, while the Dexter mechanism is a short-range process requiring wavefunction overlap between the donor and acceptor. researchgate.net The efficiency of intermolecular energy transfer is highly dependent on the distance between the donor and acceptor and their concentration. researchgate.net In the context of this compound polymers, the migration of singlet excitons along the polymer chain is an example of intermolecular energy transfer between adjacent acridine units. oup.com
Intramolecular Energy Transfer:
Intramolecular energy transfer occurs within the same molecule, typically between two different chromophoric units. ustc.edu.cn This process is generally faster than intermolecular transfer due to the fixed proximity of the donor and acceptor moieties. researchgate.net An intramolecular energy transfer strategy has been shown to enhance the photostability and photon budget of fluorophores for single-molecule imaging. nih.gov By covalently linking a donor and an acceptor, excitation energy can be efficiently funneled from the donor to the acceptor, minimizing photodegradation of the acceptor. nih.gov Time-resolved spectroscopy has revealed that such intramolecular energy transfer can occur on a picosecond timescale. nih.gov
The following table compares key aspects of intermolecular and intramolecular energy transfer.
| Feature | Intermolecular Energy Transfer | Intramolecular Energy Transfer | Reference |
|---|---|---|---|
| Mechanism | Förster (dipole-dipole), Dexter (electron exchange) | Förster, Dexter | researchgate.net |
| Distance Dependence | Strong (typically R⁻⁶ for Förster) | Fixed distance | researchgate.net |
| Concentration Dependence | High | Low (unimolecular) | researchgate.net |
| Speed | Relatively slow | Generally fast | researchgate.net |
| Efficiency | Dependent on donor-acceptor proximity and concentration | Can be very high due to fixed proximity | researchgate.netnih.gov |
Role of Excited States in this compound Photochemical Transformations
The nature and reactivity of the excited states formed upon photoexcitation are central to the photochemical transformations of this compound. The initial absorption of light populates a singlet excited state (S1). rutgers.edu From this state, the molecule can undergo several processes:
The triplet state is often a key intermediate in many photochemical reactions due to its longer lifetime compared to the singlet state, allowing more time for bimolecular reactions to occur. nih.govufba.br For example, triplet-sensitized reactions can be initiated where a sensitizer (B1316253) molecule absorbs light, crosses to its triplet state, and then transfers this triplet energy to another molecule, which then undergoes a chemical reaction. nsf.gov
In the case of vinyl-substituted anthracenes, which are analogous to this compound, the excited state is responsible for E/Z-isomerization and [4+4]-photodimerization reactions. researchgate.netsioc-journal.cn The specific reaction pathway can depend on the wavelength of irradiation and the structure of the molecule. researchgate.net The formation of exciplexes, which are excited-state complexes between two different molecules, can also lead to photochemical reactions. vlabs.ac.ingithub.io These exciplexes can have significant charge-transfer character, which can facilitate electron transfer reactions. github.io
Photostability and Photo-Degradation Investigations
Photostability refers to the ability of a compound to resist degradation upon exposure to light. The investigation of photostability and photo-degradation pathways is crucial for any application involving light exposure. ich.orgeuropa.eu
The photostability of this compound and its derivatives is influenced by the same factors that govern their photochemistry and photophysics. Processes like photo-oxidation, photodimerization, and other photochemical reactions can lead to the degradation of the compound. muni.czresearchgate.net For instance, the reaction of this compound with nitrones under thermal conditions can lead to the formation of isoxazolidines, which can further decompose. researchgate.net
Forced degradation studies are often employed to evaluate the intrinsic photostability of a substance. europa.eu This involves exposing the compound to intense light under various conditions to accelerate degradation and identify the resulting products. ich.org The analysis of these degradation products helps in elucidating the degradation pathways.
In the context of polymers, the presence of excimer-forming sites in poly(this compound) can act as energy traps, which might influence its photostability. oup.com While these sites can quench fluorescence, they may also provide a pathway for energy dissipation that could potentially reduce the likelihood of degradative photochemical reactions. However, the high concentration of excited states in these regions could also make them more susceptible to degradation.
Strategies to improve photostability often involve modifying the molecular structure to disfavor degradative pathways or by incorporating photostabilizers. The intramolecular energy transfer strategy mentioned earlier is one such approach, where efficient energy transfer to a more stable acceptor can protect the primary chromophore from photodegradation. nih.gov
Advanced Organic Reactions and Transformations of 9 Vinylacridine
Addition Reactions Involving the Vinyl Moiety (e.g., Electrophilic, Radical)
The exocyclic double bond of 9-vinylacridine is susceptible to addition reactions, providing a key route for functionalization. The reactivity of this vinyl group is influenced by the electron-withdrawing nature of the protonated acridine (B1665455) ring or the electron-donating character of the neutral acridine system.
Nucleophilic/Michael Addition: The vinyl group acts as a Michael acceptor, reacting with nucleophiles like piperidine. This reaction, which can be considered a conjugate addition, results in the formation of 9-β-piperidinoethylacridine acs.org. This transformation is significant as it provides a pathway to introduce amine-containing side chains, which are common in biologically active acridine derivatives.
Radical Polymerization: The vinyl group of this compound can participate in radical-based self-condensing vinyl polymerization mdpi.com. In this process, the double bonds react with radical initiators to form long polymer chains. This allows for the synthesis of poly(this compound), a functional polymer where the properties of the acridine core, such as fluorescence and DNA-binding affinity, are incorporated into a macromolecular structure. The degree of polymerization and the properties of the resulting material can be controlled by the reaction conditions and the choice of initiator mdpi.com.
| Reaction Type | Reagent | Product | Significance |
|---|---|---|---|
| Nucleophilic Addition | Piperidine | 9-β-piperidinoethylacridine | Introduces a functional amino side-chain acs.org. |
| Radical Polymerization | Radical Initiator (e.g., AIBN) | Poly(this compound) | Forms a functional polymer with acridine moieties mdpi.com. |
Substitution Reactions on the Acridine Core and its Derivatives
The acridine ring system has distinct sites for both nucleophilic and electrophilic substitution, allowing for modifications that are complementary to the reactions of the vinyl group.
Nucleophilic Aromatic Substitution: The 9-position of the acridine ring is particularly electron-deficient and thus highly susceptible to nucleophilic attack. This reactivity is fundamental to the synthesis of this compound itself, which is often prepared from 9-chloroacridine. In this synthesis, a precursor that can generate the vinyl group (e.g., via a Wittig reaction or dehydrohalogenation of a 9-(α-bromoethyl)acridine intermediate) displaces the chloride at the 9-position acs.org.
Electrophilic Aromatic Substitution: While the acridine ring is generally electron-deficient, electrophilic substitution is possible on the outer benzenoid rings. These reactions, such as nitration or halogenation, typically occur at the 2- and 7-positions. The presence of the vinyl group at the 9-position can influence the regioselectivity of these substitutions through its electronic effects on the aromatic system.
Cycloaddition Reactions (e.g., Diels-Alder) Involving the Vinyl Group
The vinyl group of this compound can act as a 2π-electron component (a dienophile) in cycloaddition reactions, providing a powerful method for constructing new ring systems fused to the acridine core libretexts.orgmasterorganicchemistry.comwikipedia.orgyoutube.com.
[4+2] Cycloaddition (Diels-Alder Reaction): As a vinylazaarene, this compound is expected to function as a dienophile in Diels-Alder reactions with conjugated dienes nih.gov. However, the intrinsic reactivity can be low. To enhance the dienophilic character of the vinyl group, Lewis acids can be employed to coordinate with the nitrogen atom of the acridine ring. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction and controlling regioselectivity and stereoselectivity nih.gov. This strategy enables the synthesis of complex cyclohexenyl-acridine structures.
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): this compound has been shown to react with 1,3-dipoles such as C,N-diarylnitrones oup.com. This reaction proceeds in refluxing xylene to afford 5-(9-acridinyl)-2,3-diarylisoxazolidines. This transformation is a prime example of a 1,3-dipolar cycloaddition, which is a versatile method for constructing five-membered heterocyclic rings mdpi.comresearchgate.net.
| Reaction Type | Reactant | Product Class | Key Features |
|---|---|---|---|
| [4+2] Diels-Alder | Conjugated Dienes (e.g., Butadiene, Isoprene) | Cyclohexenyl-acridines | Typically requires Lewis acid activation for good yield and selectivity nih.gov. |
| [3+2] 1,3-Dipolar Cycloaddition | C,N-Diarylnitrones | Isoxazolidinyl-acridines | Forms a five-membered heterocyclic ring attached at the 9-position oup.com. |
Rearrangement Reactions of this compound Systems
Derivatives of this compound can undergo synthetically useful rearrangement reactions. A notable example is the thermal decomposition of the isoxazolidine rings formed during the [3+2] cycloaddition with nitrones oup.com. Upon heating, these 5-(9-acridinyl)-2,3-diarylisoxazolidines are readily converted into 9-acridinyl styryl ketones with the elimination of anilines. This process represents a novel thermal rearrangement and elimination of the isoxazolidine ring, providing a unique synthetic route to functionalized ketone derivatives of acridine oup.com.
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction of this compound can be directed at either the vinyl group or the acridine heterocycle, depending on the reagents and conditions employed.
Reduction: The vinyl group can be selectively reduced without affecting the aromatic acridine core. For instance, reduction of this compound leads to the formation of 9-ethylacridane acs.org. If stronger reducing agents are used, the acridine ring itself can be reduced. For example, reduction with zinc and hydrochloric acid can yield 9,10-dihydroacridine. This selectivity allows for stepwise modification of the molecule.
Oxidation: The vinyl group is susceptible to oxidative cleavage or epoxidation. Wacker-type oxidation, using a palladium(II) catalyst, could potentially convert the vinyl group into a 9-acetylacridine derivative doi.org. Conversely, oxidation of the acridine ring itself, for example with potassium permanganate (B83412) in an alkaline medium, can lead to oxidative ring cleavage to form quinoline-2,3-dicarboxylic acid. Milder oxidation, such as with dichromate in acetic acid, typically converts the acridine into acridone (B373769). The choice of oxidant is therefore crucial for determining the reaction's outcome.
Rational Design of Specific Chemical Modifications for Targeted Functions
The chemical reactivity of this compound makes it an excellent platform for the rational design of molecules with targeted functions, particularly in materials science and medicinal chemistry rsc.orgnih.govrsc.org.
Functional Polymers: The ability of this compound to undergo radical polymerization is key to its use in designing functional polymers researchgate.net. The resulting poly(this compound) possesses multiple acridine units along its backbone. These acridine groups can serve as fluorescent reporters, DNA intercalators, or sites for energy transfer. By copolymerizing this compound with other functional monomers, polymers with precisely tuned optical, electronic, or biomedical properties can be engineered mdpi.com.
Biologically Active Derivatives: Acridine derivatives are known for a wide range of biological activities, including antiparasitic and antitumor properties nih.gov. The vinyl group of this compound serves as a versatile chemical handle for synthesizing new derivatives. Using the addition and cycloaddition reactions described above, various pharmacophores, targeting moieties, or solubilizing groups can be attached to the acridine core. This strategy allows for the creation of multi-target agents or prodrugs designed to interact with specific biological systems rsc.org. For example, attaching amino acid derivatives via nucleophilic addition to the vinyl group could enhance cellular uptake or target specific enzymes nih.gov.
Materials Science Research and Advanced Applications of 9 Vinylacridine
Development of Fluorescent Organic Materials and Dyes Based on 9-Vinylacridine
The this compound monomer serves as a foundational building block for a variety of fluorescent organic materials and dyes. Its structure combines the rigid, planar, and highly fluorescent acridine (B1665455) core with a polymerizable vinyl group. This unique combination allows for its use in two primary strategies for creating advanced functional materials: direct incorporation into polymer chains and as a core for synthesizing novel dye molecules. The fluorescence of these materials originates from the π-π* transitions within the acridine ring system, which is known for its strong emission, typically in the blue to green region of the visible spectrum.
Polymerization of this compound leads to the formation of poly(this compound), a polymer with pendant acridine groups. This approach is analogous to the well-known poly(9-vinylcarbazole) (PVK), where the fluorescent chromophore is attached to a flexible polymer backbone. ossila.com The polymerization process allows for the creation of solution-processable materials that can be cast into thin films, making them suitable for various applications in optoelectronics. The photophysical properties of these polymers are largely dictated by the acridine moiety, though interactions between adjacent chromophores along the polymer chain can lead to phenomena such as excimer formation, which may alter the emission spectrum, typically causing a red-shift compared to the monomer.
Beyond simple homopolymers, this compound can be copolymerized with other monomers to fine-tune the resulting material's properties. jlu.edu.cn This strategy allows for the modulation of solubility, thermal stability, and optoelectronic characteristics. For instance, copolymerization with monomers containing electron-donating or electron-accepting groups can alter the energy levels of the final polymer, thereby tuning the emission color and quantum efficiency.
The acridine core itself is a versatile scaffold for creating discrete fluorescent dyes. By chemically modifying the this compound molecule, for example, through reactions at the acridine ring or the vinyl group, a diverse library of dyes can be synthesized. These modifications can extend the π-conjugation of the system, leading to significant shifts in absorption and emission wavelengths.
Table 1: Illustrative Photophysical Properties of Acridine-Based Fluorophores Note: This table represents typical data for acridine derivatives to illustrate the concepts, as specific data for this compound polymers is not extensively documented.
| Compound Type | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (ΦF) |
| Acridine Monomer Derivative | ~360-400 | ~410-450 | High |
| Poly(this compound) Film | ~370-410 | ~430-480 (monomer) / ~500-550 (excimer) | Moderate |
| Acridine-based Copolymer | Tunable | Tunable | Variable |
| Functionalized Acridine Dye | ~400-490 | ~450-550 | High |
Design and Engineering of Chemosensors Utilizing the this compound Core
The inherent fluorescence of the acridine nucleus makes this compound an excellent platform for the design of chemosensors. A fluorescent chemosensor operates by signaling the presence of a specific analyte through a change in its fluorescence properties, such as intensity (quenching or enhancement), wavelength (shift), or lifetime. The general design involves coupling the this compound fluorophore to a specific receptor unit that can selectively bind to the target analyte. The vinyl group provides a convenient handle for integrating these sensor molecules into larger systems, such as polymers or onto surfaces.
Acridine-based sensors have been successfully developed for the detection of a wide range of analytes, including metal cations and various anions. jlu.edu.cnrsc.orgacs.org For instance, by attaching a receptor with nitrogen or oxygen donor atoms to the acridine core, sensors that are highly selective for transition metal ions like Fe³⁺, Ni²⁺, Cu²⁺, and Pd²⁺ have been engineered. jlu.edu.cnrsc.orgrsc.org Similarly, incorporating hydrogen-bond donor groups, such as thiourea (B124793) or amide moieties, allows for the selective recognition of anions like fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). acs.org
Elucidation of Sensing Mechanisms and Selectivity Profiles
The operation of this compound-based chemosensors relies on several photophysical mechanisms that are triggered by the binding of an analyte to the receptor site.
Photoinduced Electron Transfer (PET): This is one of the most common sensing mechanisms. In the "off" state, the receptor has an energy level that allows it to donate an electron to the excited fluorophore (acridine), quenching its fluorescence. Upon binding a target analyte, the receptor's energy level is lowered, inhibiting the PET process and "turning on" the fluorescence. Thiourea-based acridine sensors for anions often operate via this mechanism. acs.org
Chelation-Enhanced Fluorescence (CHEF): In this "turn-on" mechanism, the fluorophore is initially non-fluorescent or weakly fluorescent due to internal quenching processes. Binding of a metal ion to the receptor restricts molecular vibrations or rotations, which reduces non-radiative decay pathways and leads to a significant enhancement of fluorescence.
Fluorescence Quenching: This "turn-off" mechanism occurs when the analyte itself, particularly paramagnetic metal ions like Cu²⁺ or Fe³⁺, quenches the fluorescence of the acridine core upon binding. rsc.org This can happen through energy transfer or electron transfer from the excited fluorophore to the bound metal ion.
Selectivity is a critical parameter for any chemosensor and is determined by the specific design of the receptor. The size, geometry, and electronic properties of the binding pocket are tailored to match the target analyte. For example, the hard-soft acid-base (HSAB) principle is often used to design receptors for specific metal ions. The selectivity profile of a sensor is typically evaluated by testing its response to the target analyte in the presence of a wide range of other potentially interfering ions. jlu.edu.cn The binding stoichiometry between the sensor and the analyte, often 1:1 or 2:1, is determined using methods like Job's plot analysis from fluorescence titration data, supported by techniques such as mass spectrometry. nih.gov
Table 2: Examples of Acridine-Based Chemosensors and Their Analytes
| Sensor Type | Target Analyte | Sensing Mechanism | Typical Response |
| Acridine-Thiourea | F⁻, AcO⁻, H₂PO₄⁻ | PET Inhibition | Fluorescence Enhancement |
| Acridine-Picolinamide | Cu²⁺ | Fluorescence Quenching | Fluorescence Decrease |
| Acridine-Hydrazone | Fe³⁺, Ni²⁺ | CHEF / Quenching | Varies (Enhancement or Decrease) |
| Acridine Derivative | Pd²⁺ | Ligand-to-Metal Charge Transfer | Fluorescence Enhancement |
Integration into Advanced Sensor Platforms
The vinyl functionality of this compound is pivotal for its integration into advanced sensor platforms, which enhances their practicality and applicability. While small-molecule sensors are effective in solution, immobilizing them onto a solid support or within a matrix is often necessary for creating reusable devices, sensor arrays, or for applications in complex environments.
One major strategy is the polymerization or copolymerization of a this compound-based sensor monomer. This results in a polymeric sensor where the sensing units are tethered to a polymer backbone. researchgate.net This approach can create sensory membranes or films. For example, embedding a sensor into a hydrogel matrix can create a platform for detecting anions in aqueous solutions. researchgate.net
Another approach involves grafting or adsorbing the sensor molecules onto the surface of other materials. This can include:
Nanoparticles: Attaching sensors to quantum dots or gold nanoparticles can enhance sensitivity and provide a secondary signaling mechanism. kaust.edu.sa
Electrodes: Immobilizing sensors on electrode surfaces, such as glassy carbon, can create electrochemical sensors where analyte binding modulates an electrical signal in addition to the optical one. nih.gov
Sensor Arrays: By depositing different this compound-based sensors, each with selectivity for a different analyte, into the wells of a microplate, a sensor array can be fabricated. researchgate.net Such arrays can generate a unique "fingerprint" response pattern for complex mixtures, allowing for the identification of multiple analytes simultaneously.
These integrated platforms have found applications in environmental monitoring (e.g., detecting heavy metal ions in water) and biological imaging (e.g., visualizing ion concentrations within living cells). jlu.edu.cnrsc.org
Applications in Organic Semiconductors and Optoelectronic Devices
The acridine core, being an electron-rich aromatic system, imparts semiconducting properties to materials derived from this compound. Poly(this compound), in particular, is structurally analogous to poly(9-vinylcarbazole) (PVK), a well-established p-type (hole-transporting) organic semiconductor. ossila.com This similarity suggests that poly(this compound) and other acridine-containing polymers are promising candidates for use in various optoelectronic devices, most notably organic light-emitting diodes (OLEDs). nih.govnih.gov In these devices, organic materials are used for charge injection, charge transport, and light emission. Acridine derivatives have been explored as hole transport materials, emissive materials, and host materials for phosphorescent emitters. rsc.orgnih.gov
Research into Hole Transport Characteristics
Effective hole transport is crucial for the efficient operation of multilayer OLEDs. The hole transport layer (HTL) must facilitate the injection of holes from the anode (typically Indium Tin Oxide, ITO) and their transport to the emissive layer. Materials based on the acridine core have demonstrated excellent properties for this function. nih.gov
The hole-transporting capability of a material is quantified by its hole mobility (μₕ), typically measured in cm²/V·s. While specific mobility data for poly(this compound) is not widely reported, research on small molecules incorporating the acridine moiety provides significant insight. For example, materials designed with a triphenylamine (B166846) core and dimethylacridine side groups have been synthesized and shown to act as excellent hole-transporting materials. nih.gov These materials exhibit high thermal stability, with decomposition temperatures often exceeding 400 °C, which is critical for device longevity. nih.gov Their highest occupied molecular orbital (HOMO) energy levels are typically well-aligned with the work function of anodes like ITO, facilitating efficient hole injection. The hole mobility in amorphous films of such organic semiconductors is generally in the range of 10⁻⁴ to 10⁻³ cm²/V·s. mdpi.comnih.gov The transport mechanism is typically described as a hopping process, where charge carriers jump between adjacent molecules or chromophores under an applied electric field. ossila.com
Table 3: Comparative Performance of Acridine-Based Hole Transport Material
| Material | Role | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) |
| TPA-2ACR (Acridine-based) | HTL | 55.74 | 29.28 | 21.59 |
| TAPC (Standard HTL) | HTL | 32.53 | 18.58 | 10.60 |
Data sourced from a study on yellow phosphorescent OLEDs. nih.govnih.gov
Exploration in Electroluminescent Device Architectures
Acridine-based materials, derived conceptually from the this compound monomer, have been integrated into various OLED architectures, demonstrating their versatility. A typical multilayer OLED structure consists of several organic layers sandwiched between an anode and a cathode.
A common device architecture is: ITO / HTL / EML / ETL / Cathode
Where:
ITO: Indium Tin Oxide (transparent anode)
HTL: Hole Transport Layer
EML: Emissive Layer
ETL: Electron Transport Layer
Cathode: Low work function metal (e.g., Al, Ca/Al)
In such architectures, acridine derivatives have been successfully employed in two key roles:
As the Hole Transport Layer (HTL): As discussed previously, materials like TPA-2ACR have been used as the HTL, showing superior performance compared to standard materials like TAPC. nih.gov Their high efficiency is attributed to good hole mobility and favorable energy level alignment, which leads to balanced charge injection and recombination within the emissive layer.
As the Host in the Emissive Layer (EML): In phosphorescent OLEDs (PhOLEDs), an emissive dopant is dispersed within a host material. The host material must have a high triplet energy to prevent quenching of the phosphorescent guest. Acridine-based materials have been designed for this purpose. For instance, PhCAR-2ACR, a carbazole-acridine hybrid, has been used as a host for yellow phosphorescent emitters, resulting in devices with high external quantum efficiencies (over 20%). nih.gov
Furthermore, some acridine derivatives have been engineered to function as the primary emitter themselves, particularly those designed to exhibit thermally activated delayed fluorescence (TADF). rsc.orgelsevierpure.com These materials can harness both singlet and triplet excitons for light emission, potentially leading to 100% internal quantum efficiency. Spiro-acridine derivatives, for example, have been developed as deep-blue to sky-blue TADF emitters, achieving external quantum efficiencies up to 24.9%. rsc.org The use of the vinyl group on the acridine core allows for the creation of polymeric hosts or emitters, which can be deposited via cost-effective solution-processing techniques like spin-coating, a significant advantage over the vacuum deposition required for small molecules.
Poly(this compound) in Advanced Polymer Materials Research
Poly(this compound), the polymer derived from the monomer this compound, has been a subject of interest in materials science due to the unique properties conferred by its bulky, aromatic acridine side group. This section explores its development and application in advanced polymer materials, focusing on its mechanical, thermal, and photoconductive characteristics.
Development for Tunable Mechanical and Thermal Characteristics
The mechanical and thermal properties of polymers are critical determinants of their application range. For poly(this compound), these characteristics are largely dictated by the rigid and bulky nature of the acridine pendant groups. The glass transition temperature (Tg) is a fundamental property of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. aps.org Factors such as molecular weight, molecular weight distribution, and thermal history can influence the measured Tg of a polymer. sigmaaldrich.com
The thermal stability of a polymer, often assessed through thermogravimetric analysis (TGA), indicates its resistance to decomposition at high temperatures. For many vinyl polymers, the degradation process can involve depolymerization to the monomer or other chain scission reactions. researchgate.net The addition of bulky side groups, like the acridine unit in poly(this compound), can influence thermal stability, sometimes increasing it due to steric hindrance and strong intermolecular interactions. While specific, detailed studies on the systematic tuning of poly(this compound)'s mechanical properties are not widely reported, the principles of polymer science suggest that its characteristics could be modified through copolymerization or blending with other polymers, creating materials with a tailored balance of properties. researchgate.netmdpi.com
| Property | Poly(vinyl alcohol) (PVA) | Poly(N-vinylpyrrolidone) (PVP) | Polylactic Acid (PLA) |
| Glass Transition Temperature (Tg) | 76 °C mdpi.com | ~179 °C researchgate.net | Varies with processing mdpi.com |
| Melting Temperature (Tm) | 210 °C mdpi.com | Amorphous researchgate.net | Varies with processing mdpi.com |
| Decomposition Onset | ~249 °C researchgate.net | Starts ~250-300 °C researchgate.netresearchgate.net | Varies with processing mdpi.com |
Photoconductive Polymer Applications
Photoconductivity is the phenomenon where a material's electrical conductivity increases upon exposure to light. mdpi.com Organic polymers, particularly those with large, conjugated aromatic systems, are key candidates for photoconductive applications such as in photoreceptors for printers and photovoltaic cells. researchgate.net Poly(this compound) is structurally similar to poly(N-vinylcarbazole) (PVK), one of the most well-studied photoconductive polymers. mdpi.com The mechanism of photoconductivity in these materials typically involves several steps:
Charge Generation: Absorption of a photon creates an excited state (exciton).
Charge Separation: The exciton (B1674681) dissociates into a free electron and a hole, a process often aided by an external electric field. mdpi.com
Charge Transport: The separated charges (typically holes in polymers like PVK) move through the material by "hopping" between adjacent pendant aromatic groups. mdpi.com
To enhance the efficiency of charge generation, photoconductive polymers are often doped with sensitizer (B1316253) molecules to form charge-transfer (CT) complexes. ias.ac.indtic.mil These complexes can absorb light at wavelengths that the polymer itself does not, extending the material's spectral response. mdpi.com For instance, 2,4,7-trinitro-9-fluorenone (TNF) is a common acceptor molecule used with PVK to form a CT complex sensitive to visible light. mdpi.com The interaction between donor (the polymer's aromatic side group) and acceptor molecules is crucial for the photogeneration of charge carriers. mdpi.com The bulky acridine group in poly(this compound), with its extensive π-electron system, makes it a suitable candidate for forming such CT complexes and facilitating charge transport.
| Key Component | Role in Photoconductivity | Example |
| Polymer Matrix | Provides structural integrity and supports charge transport via hopping between pendant groups. mdpi.com | Poly(N-vinylcarbazole) (PVK) mdpi.com |
| Sensitizer/Acceptor | Forms a charge-transfer (CT) complex with the polymer to enhance light absorption and charge generation. mdpi.com | 2,4,7-trinitro-9-fluorenone (TNF) mdpi.com |
| External Electric Field | Assists in the dissociation of photogenerated excitons into free charge carriers. mdpi.com | Applied field across the polymer film. |
Investigations into Photo-Triggered Systems and Photopolymerization Processes
Photo-triggered systems utilize light to initiate a chemical reaction, most notably polymerization. Photopolymerization offers advantages like rapid curing, low energy input, and spatial and temporal control. unica.it Vinyl monomers, including this compound, can participate in these processes, typically through a free-radical or cationic mechanism.
In photoinitiated cationic polymerization, a photoinitiator absorbs light to generate a strong acid, which then initiates the polymerization of susceptible monomers. unica.it Onium salts, such as diaryliodonium or triarylsulfonium salts, are common cationic photoinitiators. unica.it The efficiency of these systems can be enhanced by photosensitizers, which absorb light and transfer energy to the onium salt, causing it to decompose and release the initiating species.
Research has shown that N-vinylcarbazole (NVC), a monomer structurally related to this compound, can act as an efficient photosensitizer for onium salt photolysis. researchgate.net Furthermore, NVC can participate in complex synergistic interactions during the photopolymerization of other monomers, such as epoxides. In these systems, NVC can be oxidized by the onium salt to generate radical cations that initiate polymerization, leading to accelerated reaction rates and the formation of copolymers. researchgate.net Given the electronic and structural similarities, this compound is expected to exhibit analogous behavior, potentially serving as both a monomer and a photosensitizer in cationic photopolymerization systems. This dual role could enable the creation of novel polymer structures and composites through light-based curing methods.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 9-Vinylacridine, and how can reproducibility be ensured?
- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. To ensure reproducibility:
- Follow protocols from peer-reviewed journals (e.g., J. Org. Chem.) and validate reaction conditions (temperature, solvent purity, catalyst loading).
- Characterize intermediates via TLC and GC-MS to confirm stepwise progress.
- Document deviations (e.g., moisture sensitivity) and replicate trials ≥3 times to assess yield consistency .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR : Use - and -NMR to confirm vinyl proton environments (δ 5.5–6.5 ppm) and aromatic carbons. Compare with literature data for acridine derivatives.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 207.1045).
- UV-Vis : Monitor absorption maxima (~350 nm) to assess electronic transitions.
- Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. How can purification methods for this compound be optimized to achieve >95% purity?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate). Monitor fractions via HPLC.
- Recrystallization : Test solvents (e.g., ethanol/dichloromethane) for optimal crystal formation.
- Purity Assessment : Combine melting point analysis, -NMR integration, and HPLC retention times .
Advanced Research Questions
Q. How can contradictory spectral data for this compound derivatives be resolved?
- Methodological Answer :
- Comparative Analysis : Re-examine experimental conditions (e.g., solvent polarity, temperature) affecting NMR chemical shifts.
- Computational Validation : Perform DFT calculations (e.g., Gaussian) to predict spectral profiles and compare with observed data.
- Complementary Techniques : Use X-ray crystallography to resolve structural ambiguities and confirm regioselectivity .
Q. What strategies are effective in elucidating the mechanistic role of this compound in photochemical reactions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates under varying light intensities (UV/Vis) and quenchers (e.g., TEMPO) to identify radical intermediates.
- Transient Absorption Spectroscopy : Detect short-lived excited states (nanosecond timescales).
- Theoretical Modeling : Apply TD-DFT to map energy transitions and electron transfer pathways .
Q. How should researchers design experiments to address discrepancies in reported catalytic efficiencies of this compound-based systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
